molecular formula C24H18FN3 B2562212 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-98-1

5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2562212
CAS No.: 866344-98-1
M. Wt: 367.427
InChI Key: DAHJULKYVBVCAM-UHFFFAOYSA-N
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Description

5-Benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. The presence of both benzyl and fluorophenyl groups enhances its chemical reactivity and biological activity, making it a versatile molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the quinoline moiety. Key steps include:

    Formation of the Pyrazole Ring: This can be

Properties

IUPAC Name

5-benzyl-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-7-12-22-20(13-16)24-21(15-28(22)14-17-5-3-2-4-6-17)23(26-27-24)18-8-10-19(25)11-9-18/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHJULKYVBVCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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